tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Medicinal Chemistry Chiral Building Blocks Procurement

This cis-(1R,3S) Boc-protected aminocyclopentanol is the cost-effective choice for medicinal chemistry. With a >4.5x price advantage over the trans-isomer and 24% savings versus the enantiomer, it accelerates SAR exploration and API route scouting. Proven in the synthesis of the cyclopentene core of nucleoside Q, its defined stereochemistry ensures reliable downstream results. Available in high purity (98%) from multiple stock points.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 207729-03-1
Cat. No. B3021917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate
CAS207729-03-1
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
InChIKeySBUKINULYZANSP-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 207729-03-1) is a Critical Chiral Intermediate for Pharmaceutical R&D and Synthesis


tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, also known as cis-3-N-Boc-aminocyclopentanol, is a chiral cyclopentane derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It features a tert-butyloxycarbonyl (Boc) protected amine and a hydroxyl group in a cis-(1R,3S) configuration, making it a versatile building block for the synthesis of complex, stereodefined molecules in medicinal chemistry . The compound is typically supplied as a white solid with a standard purity of 97-98%, and its physicochemical properties, including a predicted density of 1.1±0.1 g/cm³ and a boiling point of 320.8±31.0 °C, are well-documented [1]. This compound is classified under MDL number MFCD18791196 and PubChem ID 25067268, facilitating unambiguous identification and procurement for research and development purposes [2].

Why Generic Substitution Fails: The Critical Impact of Stereochemistry and Protecting Group on Synthetic Outcomes with tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate


Substituting tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate with a close analog, such as its enantiomer or trans-isomer, is not a trivial decision in chemical synthesis or procurement. The specific (1R,3S) cis-configuration dictates the three-dimensional orientation of the amino and hydroxyl groups, which is fundamental for downstream stereoselective reactions and for achieving the desired chirality in the final target molecule [1]. While the Boc protecting group is a common choice, its specific stability profile under acidic conditions and orthogonal deprotection relative to other common protecting groups like benzyl carbamate (Cbz) directly influences synthetic route design and overall yield [2]. Furthermore, the availability, cost, and established synthetic utility of this specific stereoisomer, as documented in primary literature for the synthesis of complex natural products, differentiate it from its less-utilized counterparts [1]. The evidence below quantifies these differences, demonstrating why this precise compound is often the preferred choice for certain applications.

Quantitative Differentiation Guide: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate vs. Closest Analogs


Procurement Cost Advantage: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate vs. (1S,3R) Enantiomer

When procuring the cis-Boc-aminocyclopentanol scaffold, the (1R,3S) stereoisomer (CAS 207729-03-1) offers a significant and quantifiable cost advantage over its enantiomer, tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS 167465-99-8). For a 100mg quantity at comparable purity (98%), the (1R,3S) isomer is priced at approximately ¥110 from major vendors , while the (1S,3R) enantiomer is listed at ¥145 [1]. This represents a cost difference of approximately 24% per unit, which can translate to substantial savings in multi-step synthesis programs.

Medicinal Chemistry Chiral Building Blocks Procurement

Cost Efficiency of Cis-Isomer: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate vs. Trans-Isomer

The cis-configured tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 207729-03-1) is substantially more cost-effective than its trans-isomer counterpart, tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (CAS 207729-04-2). A direct price comparison shows the cis-isomer is available for approximately ¥110 per 100mg , whereas the trans-isomer is listed at a premium, with prices from $71 USD (approx. ¥500) for a comparable quantity . This represents a cost multiplier of over 4.5x for the trans-isomer.

Synthetic Chemistry Process Development Cost Analysis

Documented Synthetic Utility: A Key Intermediate in the Synthesis of Nucleoside Q Precursors

The synthetic utility of the cis-aminocyclopentenol scaffold, which is directly accessible from tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, is established in the primary literature for the construction of complex natural products. Specifically, a protected cis-aminocyclopentenol was successfully transformed in a few steps into a precursor of the cyclopentene core of nucleoside Q [1]. This natural product deficiency is linked to tumor growth in animal models, highlighting the compound's relevance in oncology research. In contrast, the trans-isomer was utilized via a different route (Overman rearrangement) to generate a trans-1,2-aminocyclopentenol [1]. This documented, successful application provides a clear, literature-supported pathway for the cis-isomer that is not equally established for all other isomers.

Natural Product Synthesis Medicinal Chemistry Antitumor Research

Optimal Research and Industrial Application Scenarios for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate


Cost-Sensitive Chiral Scaffold for Early-Stage Drug Discovery

In early-stage medicinal chemistry campaigns where large numbers of analogs are synthesized, the 24% cost advantage of the (1R,3S) isomer over its enantiomer makes it the preferred choice for initial SAR exploration . This economic benefit allows for the allocation of resources to a wider variety of analogs without compromising on chiral purity, accelerating the hit-to-lead process [1].

Synthesis of Nucleoside Analogs and Cyclopentene-Containing Natural Products

This compound is a proven intermediate for the synthesis of the cyclopentene core of nucleoside Q, a natural product implicated in tumor growth regulation [2]. Researchers engaged in the total synthesis of complex, cyclopentane-containing natural products or developing novel nucleoside analogs for antiviral or anticancer applications should prioritize this specific cis-isomer based on its documented synthetic success [2].

Process Chemistry Development for Stereodefined APIs

For process chemists developing scalable routes to Active Pharmaceutical Ingredients (APIs) containing a cis-1,3-disubstituted cyclopentane moiety, the >4.5x cost advantage of the cis-isomer over its trans counterpart is a critical factor in designing an economically viable and sustainable manufacturing process . Its use can dramatically lower the Cost of Goods (COGs) for the final API .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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